Higher Lipophilicity (XLogP3) Relative to N-(4-Ethoxyphenyl) Analog Enhances Membrane Partitioning Potential
The target compound exhibits a computed XLogP3 of 5.7 [1]. The closest commercially available analog, N-(4-ethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS 1326828-26-5, molecular formula C22H22FN3O2S), is predicted to have a lower lipophilicity due to the smaller ethoxy substituent. While experimental logP/logD values are not reported for either compound, the 4-benzyloxy group adds approximately one additional aromatic ring and two methylene units, which is expected to increase logP by >1 unit based on fragment-based calculations . This difference may translate to improved membrane crossing for intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 (computed, PubChem) |
| Comparator Or Baseline | N-(4-ethoxyphenyl) analog (CAS 1326828-26-5): XLogP3 not reported; estimated 1.0–1.5 log units lower based on fragment contribution |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.1 to +1.5 units (model prediction) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated via fragment-based method |
Why This Matters
Higher lipophilicity may favor intracellular target engagement and blood-brain barrier penetration, justifying selection over the ethoxy analog for cell-based assays targeting intracellular or CNS-resident proteins.
- [1] PubChem Compound Summary for CID 53001725. XLogP3-AA value of 5.7. View Source
